molecular formula C9H10N2O2 B14822967 4-Cyclopropoxypicolinamide

4-Cyclopropoxypicolinamide

Cat. No.: B14822967
M. Wt: 178.19 g/mol
InChI Key: HVPZWPKBEIFTHO-UHFFFAOYSA-N
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Description

4-Cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is a derivative of picolinamide, featuring a cyclopropoxy group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxypicolinamide typically involves the reaction of picolinamide with cyclopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the cyclopropyl bromide, resulting in the formation of the cyclopropoxy group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxypicolinamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypicolinamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and cyclopropoxy groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    Picolinamide: The parent compound, lacking the cyclopropoxy group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinamide structure.

    4-Methoxypicolinamide: Similar structure with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 4-Cyclopropoxypicolinamide is unique due to the presence of both the cyclopropoxy group and the picolinamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H10N2O2/c10-9(12)8-5-7(3-4-11-8)13-6-1-2-6/h3-6H,1-2H2,(H2,10,12)

InChI Key

HVPZWPKBEIFTHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2)C(=O)N

Origin of Product

United States

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